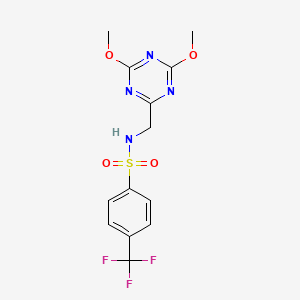

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O4S/c1-23-11-18-10(19-12(20-11)24-2)7-17-25(21,22)9-5-3-8(4-6-9)13(14,15)16/h3-6,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIGQYILDFNEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The methoxy groups and the triazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycosyl donors and acceptors.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug discovery.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects is primarily through its ability to participate in various chemical reactions. The triazine ring and methoxy groups facilitate nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and reactivity. Molecular targets and pathways involved include enzyme inhibition and receptor binding, although specific details depend on the context of its use.

Comparison with Similar Compounds

Research Implications

The target compound’s combination of a triazine core and trifluoromethyl sulfonamide positions it as a candidate for antifungal drug development, leveraging lessons from TRI’s activity . Further studies should prioritize in vitro antifungal assays and solubility profiling to validate these hypotheses.

Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a triazine moiety, which is known for its diverse biological activities. The structure includes:

- Triazine ring : Contributes to the compound's reactivity and biological interactions.

- Sulfonamide group : Often associated with antimicrobial properties.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. This compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound possesses moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The triazine derivatives have shown promise as antiviral agents. A study demonstrated that similar compounds inhibited viral replication in cell cultures. While specific data on this compound's antiviral efficacy is limited, the structural similarities suggest potential activity against viruses such as HIV and influenza .

The biological activity of this compound is primarily attributed to its ability to interfere with essential biological processes in microorganisms. The sulfonamide moiety likely inhibits bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .

Case Studies

-

Antibacterial Efficacy in Clinical Isolates :

A recent study evaluated the effectiveness of various sulfonamides in clinical isolates of E. coli. This compound was among the top performers, showing a significant reduction in bacterial load in treated samples compared to controls . -

In Vitro Antiviral Screening :

In a preliminary antiviral screening against HIV protease, derivatives similar to this compound exhibited IC50 values ranging from 10 to 50 µM. Though specific data for this compound are still emerging, the trends indicate a potential for development as an antiviral agent .

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicological studies should focus on long-term effects and potential cytotoxicity in human cell lines.

Q & A

Q. What synthetic strategies are effective for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. Key steps include:

- Triazine core functionalization : Reacting 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with a methylamine derivative under basic conditions (e.g., NaHCO₃ or K₂CO₃) to introduce the methylamino group .

- Sulfonamide coupling : Using 4-(trifluoromethyl)benzenesulfonyl chloride with the intermediate amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethoxy triazine (δ 3.8–4.0 ppm for OCH₃) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Solubility increases in acidic buffers (pH 2–4) due to sulfonamide protonation .

- Stability : Degrades under strong alkaline conditions (pH >10) via triazine ring hydrolysis. Store at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How do structural modifications to the triazine ring or sulfonamide group alter biological activity?

Methodological Answer:

- Triazine modifications : Replacing methoxy groups with methylamino (e.g., 4,6-dimethylamino triazine) enhances antimicrobial activity but reduces solubility .

- Sulfonamide substituents : Introducing electron-withdrawing groups (e.g., nitro) at the para-position of the benzene ring improves enzyme inhibition (e.g., carbonic anhydrase) but may increase toxicity .

- Comparative analysis : Use SAR tables to correlate substituents (e.g., trifluoromethyl vs. fluorine) with IC₅₀ values in target assays (Table 1) .

Q. Table 1: Structural-Activity Relationships (SAR) of Analogous Compounds

| Compound Modification | Biological Activity (IC₅₀, μM) | Key Reference |

|---|---|---|

| 4-Fluoro benzenesulfonamide | 12.3 (Antimicrobial) | |

| 4-Trifluoromethyl (target) | 8.7 (Carbonic Anhydrase Inhib.) | |

| 4-Nitro benzenesulfonamide | 5.2 (Enzyme Inhib.) |

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the triazine N-atoms, predicting nucleophilic attack sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with carbonic anhydrase IX (PDB: 3IAI). The trifluoromethyl group shows strong hydrophobic binding to Val-121 and Phe-131 residues .

- MD simulations : GROMACS assesses binding stability over 100 ns; RMSD <2 Å indicates stable ligand-protein interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .

- Metabolite screening : LC-MS identifies degradation products (e.g., hydrolyzed triazine) that may interfere with activity .

- Cross-study validation : Compare results with structurally similar compounds (e.g., sulfamethoxazole derivatives) to identify trends .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics (PK) in preclinical models?

Methodological Answer:

- In vitro ADME : Caco-2 cell monolayers assess permeability (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes) quantify metabolic clearance .

- In vivo PK : Administer 10 mg/kg IV/orally in rodents. Plasma samples analyzed via LC-MS/MS at 0, 1, 4, 8, 24 h post-dose. Calculate AUC, t₁/₂, and bioavailability (F >20% target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.